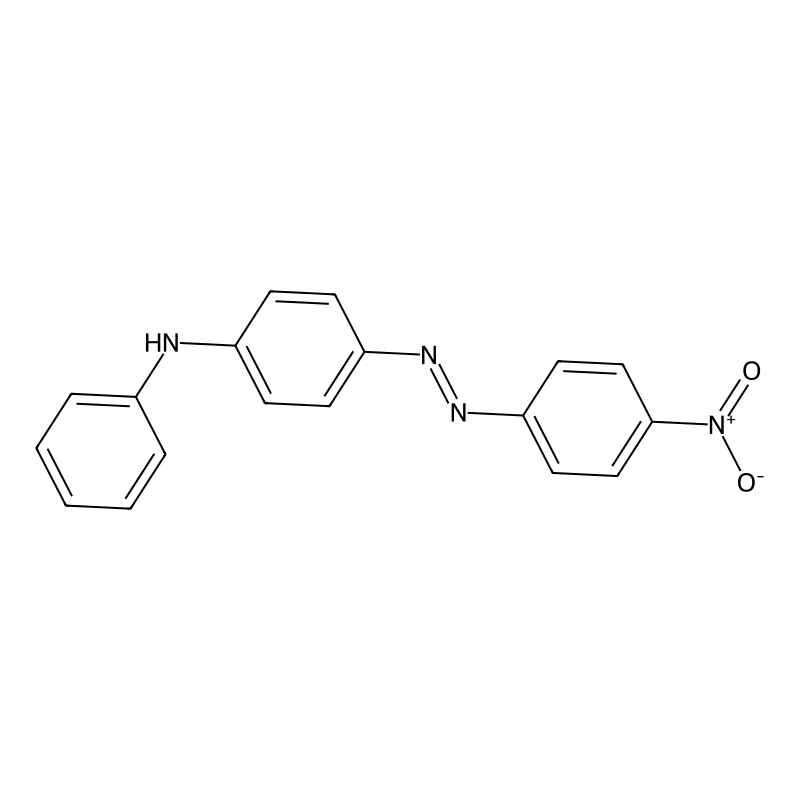

Disperse Orange 1

Content Navigation

Avoid false negatives in textile dermatitis patch testing caused by generic azo dyes like Disperse Orange 3. Disperse Orange 1 (CAS 2581-69-3) is the precise analytical standard providing:

- Specific azoreductase cleavage to p-aminodiphenylamine, not p-phenylenediamine, enabling accurate diagnostic detection.

- Well-characterized push-pull electronic structure with λmax 483 nm, validated for optofluidic microreactor calibration and photochromic kinetics.

- Non-halogenated alternative to restricted dyes (e.g., Disperse Orange 30) that release chlorophenols, ensuring EU Ecolabel compliance.

Global stock available. Fast, reliable shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Disperse Orange 1 (4-anilino-4'-nitroazobenzene) is a non-ionic, 'push-pull' azo dye characterized by an electron-withdrawing nitro group and an electron-donating diphenylamine moiety. Traditionally procured for the coloration of hydrophobic synthetic fibers such as polyester and acetate, its industrial profile is defined by a melting point of approximately 158 °C, a visible absorption maximum (λmax) at 483 nm, and extremely low aqueous solubility (0.48 μg/L at 25 °C). Beyond textile applications, Disperse Orange 1 has become a critical procurement target for advanced analytical and diagnostic applications. Its distinct photochromic behavior, thermal cis-trans isomerization kinetics, and specific metabolic degradation pathways make it a necessary standard in optofluidic microreactor research, electrochemical degradation modeling, and the manufacturing of diagnostic assays for contact dermatitis.

Research Fit

Substituting Disperse Orange 1 with closely related azo dyes, such as Disperse Orange 3 or Disperse Orange 25, compromises both analytical precision and application-specific performance. In photochemical and optofluidic research, the exact push-pull electronic configuration of Disperse Orange 1 dictates its specific cis-trans isomerization rates and quantum yields; generic analogs fail to replicate these precise kinetic benchmarks. In diagnostic and regulatory testing, generic substitution is entirely unviable because azoreductase cleavage of Disperse Orange 1 specifically yields p-aminodiphenylamine, whereas analogs like Disperse Orange 3 yield p-phenylenediamine. This metabolic divergence means that using a substitute will result in false negatives in targeted patch testing and analytical calibration. Furthermore, in textile procurement, attempting to substitute Disperse Orange 1 with higher-fastness alternatives like Disperse Orange 30 or 61 introduces heavily restricted halogenated byproducts (e.g., chlorophenols), fundamentally altering the material's environmental compliance profile [1].

Substitution Risk

Sub-Picomole Sensitivity in Optofluidic Kinetics

Disperse Orange 1 serves as a benchmark model compound for evaluating optofluidic microreactors. When tested within the 19-μm diameter core of a photonic crystal fibre (PCF) over a 30 cm path length, the thermal cis-trans isomerization of Disperse Orange 1 can be monitored with sub-picomole sensitivity. This provides a measurable quantitative advantage over conventional cuvette-based UV/Vis spectroscopy, which fails to measure kinetics at such low concentrations due to the dye's inherent insolubility in aqueous media (0.48 μg/L). The PCF system effectively bypasses the solubility limit, allowing precise quantum yield calculations for push-pull azobenzenes at room temperature [1].

| Evidence Dimension | Detection limit for thermal cis-trans isomerization kinetics |

| Target Compound Data | Sub-picomole sensitivity (in PCF optofluidic reactor) |

| Comparator Or Baseline | Conventional cuvette-based UV/Vis spectroscopy (fails due to <0.5 μg/L aqueous solubility) |

| Quantified Difference | Enables kinetic measurements at sub-picomole levels, overcoming standard solubility-induced detection failures. |

| Conditions | 19-μm diameter core photonic crystal fibre, 30 cm path length, room temperature. |

Procuring Disperse Orange 1 provides a validated, highly sensitive baseline for calibrating lab-on-a-chip devices and novel optofluidic analytical instruments.

Metabolite Specificity for Diagnostic Assays

In the manufacturing of diagnostic assays for textile contact allergy, the choice of the exact disperse dye standard is critical due to specific bacterial azoreductase degradation pathways. Clinical patch testing demonstrates that patients sensitized to Disperse Orange 1 react specifically to its cleavage metabolite, p-aminodiphenylamine. In contrast, substituting with Disperse Orange 3 produces p-phenylenediamine, while Disperse Yellow 3 produces 2-amino-p-cresol. Equimolar dilution series testing confirms that cross-reactivity is not guaranteed, meaning that generic azo dye standards cannot reliably elicit the targeted immune response[1].

| Evidence Dimension | Primary elicitation metabolite via skin bacteria azoreductase |

| Target Compound Data | p-aminodiphenylamine (from Disperse Orange 1) |

| Comparator Or Baseline | p-phenylenediamine (from Disperse Orange 3) / 2-amino-p-cresol (from Disperse Yellow 3) |

| Quantified Difference | Absolute divergence in molecular metabolite structure, preventing interchangeable diagnostic use. |

| Conditions | In vivo patch testing with equimolar dilution series of purified dyes and their respective amine metabolites. |

Diagnostic assay developers must procure the exact Disperse Orange 1 standard to ensure accurate detection of p-aminodiphenylamine-driven sensitization without false negatives.

Halogen-Free Profile for Textile Compliance

While newer disperse dyes like Disperse Orange 30 and Disperse Orange 61 offer higher sublimation and light fastness, they achieve this via halogenated structures. The use of these comparators in textile processing can lead to the generation of detectable dichlorophenol, trichlorophenol, and other organic chlorine/bromine compounds in the final textile. Disperse Orange 1, lacking these halogen substitutions, avoids the generation of these specific restricted byproducts. Under stringent environmental frameworks like the EU Ecolabel and REACH, where halogenated phenols are strictly capped (often <0.5 to 30 ppm depending on the specific standard), Disperse Orange 1 offers a compliance pathway that halogenated high-fastness alternatives cannot [1].

| Evidence Dimension | Generation of restricted halogenated phenol byproducts |

| Target Compound Data | Zero halogenated phenol precursors (Disperse Orange 1) |

| Comparator Or Baseline | Generation of dichlorophenol/trichlorophenol (Disperse Orange 30 / Disperse Orange 61) |

| Quantified Difference | Eliminates the risk of exceeding strict ppm-level halogenated phenol limits in eco-certified textiles. |

| Conditions | Industrial textile dyeing and subsequent analytical screening for restricted organic halogens. |

Textile manufacturers targeting strict eco-certifications must balance fastness requirements against the regulatory risk of halogenated byproducts, making Disperse Orange 1 a necessary option in specific compliance scenarios.

Calibration of Optofluidic Microreactors

Because of its well-characterized push-pull electronic structure and sub-picomole detection viability in photonic crystal fibers, Disperse Orange 1 is a benchmark model compound for validating the sensitivity and optical path efficiency of novel lab-on-a-chip and optofluidic spectroscopic devices [1].

Diagnostic Patch Test Assay Manufacturing

Disperse Orange 1 is strictly required as an analytical standard and active ingredient in diagnostic patch testing for textile dermatitis, as its specific degradation into p-aminodiphenylamine cannot be replicated by other orange disperse dyes [2].

Halogen-Free Synthetic Fiber Coloration

In textile processing environments where strict environmental regulations (e.g., REACH, EU Ecolabel) prohibit the presence of trace dichlorophenols and trichlorophenols, Disperse Orange 1 serves as a viable non-halogenated colorant for polyester and acetate, replacing restricted dyes like Disperse Orange 30[3].

Application Fit Matrix

References

- [1] Williams GOS, et al. 'Photonic crystal fibre as an optofluidic reactor for the measurement of photochemical kinetics with sub-picomole sensitivity.' Lab on a Chip, 2012.

- [2] Malinauskiene L, et al. 'Patch Testing With the Textile Dyes Disperse Orange 1 and Disperse Yellow 3 and Some of Their Potential Metabolites.' Contact Dermatitis, 2012.

- [3] CN Patent 102516815B. 'Disperse orange dye mixture.'

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

2: Boeddrich A, Babila JT, Wiglenda T, Diez L, Jacob M, Nietfeld W, Huska MR, Haenig C, Groenke N, Buntru A, Blanc E, Meier JC, Vannoni E, Erck C, Friedrich B, Martens H, Neuendorf N, Schnoegl S, Wolfer DP, Loos M, Beule D, Andrade-Navarro MA, Wanker EE. The Anti-amyloid Compound DO1 Decreases Plaque Pathology and Neuroinflammation-Related Expression Changes in 5xFAD Transgenic Mice. Cell Chem Biol. 2019 Jan 17;26(1):109-120.e7. doi: 10.1016/j.chembiol.2018.10.013. Epub 2018 Nov 21. PubMed PMID: 30472115.

Explore Compound Types